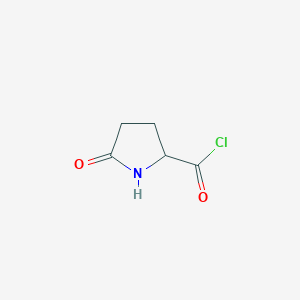

2-Pyrrolidinecarbonyl chloride, 5-oxo-

Overview

Description

“2-Pyrrolidinecarbonyl chloride, 5-oxo-” is a chemical compound with the CAS Number: 55478-53-0 . It has a linear formula of C5 H6 Cl N O2 and a molecular weight of 147.56 . The compound is also known as 5-Oxo-2-pyrrolidinecarbonyl chloride .

Synthesis Analysis

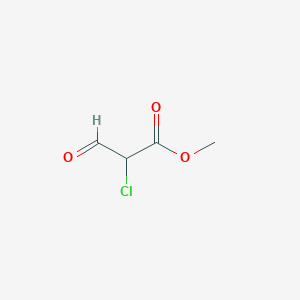

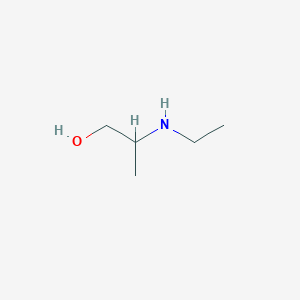

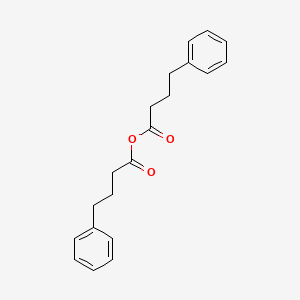

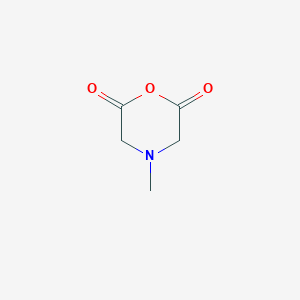

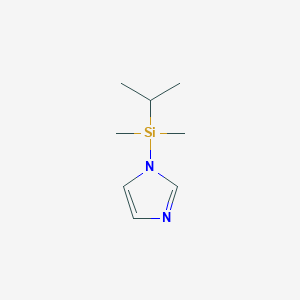

The synthesis of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” involves a two-stage process . In the first stage, L-Pyroglutamic acid is refluxed with 1,1,1,3,3,3-hexamethyl-disilazane and saccharin for 2.5 hours . The silyl ester obtained is then dissolved in methylene dichloride, and oxalyl chloride is added slowly over 30 minutes . The mixture is stirred at room temperature for 60 minutes and then refluxed until the end of gas evolution .Molecular Structure Analysis

The molecular structure of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” contains a total of 15 bonds, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrrolidinecarbonyl chloride, 5-oxo-” include a molecular weight of 147.56 and a linear formula of C5 H6 Cl N O2 .Scientific Research Applications

Beckmann Reaction in Pyrroles

The Beckmann reaction of oximes, involving 2-pyrrolidinecarbonyl derivatives, highlights the transformation of pyrrole oximes to cyano-pyrrolones and pyrroline-ring-opened products. This reaction showcases the reactivity and potential applications of such compounds in organic synthesis (Mataka, Suzuki, Sawada, & Tashiro, 1993).

Synthesis of Highly Substituted Pyrroles

Research demonstrates the synthesis of 5-aryl-2-oxopyrrole derivatives from 2-pyrrolidinecarbonyl chloride, 5-oxo-, highlighting their utility as synthons for creating highly substituted pyrroles. This process involves reactions with electrophiles and has been explored for synthesizing complex polycyclic compounds (Metten, Kostermans, Van Baelen, Smet, & Dehaen, 2006).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized in the synthesis of benzothiazines using 2-pyrrolidinecarbonyl chloride, 5-oxo-derivatives. This technique offers rapid synthesis and high yields, indicating the method's efficiency and potential in pharmaceutical agent synthesis (Ashok, Pallavi, Reddy, & Rao, 2006).

Oxidation Studies in Pyrrole

The oxidation of pyrrole, involving 2-pyrrolidinecarbonyl derivatives, has been analyzed to determine the structure of the oxidation product. This research contributes to understanding the chemical behavior of pyrrole derivatives in oxidation reactions (Chierici & Gardini, 1966).

Multicomponent Synthesis Involving Pyrrole Derivatives

The multicomponent synthesis involving 2-pyrrolidinecarbonyl chloride, 5-oxo-, has been explored for generating polysubstituted pyrrolopyridines. This novel approach indicates the compound's versatility in creating complex molecular structures (Sun, Janvier, Zhao, Bienaymé, & Zhu, 2001).

Safety and Hazards

Future Directions

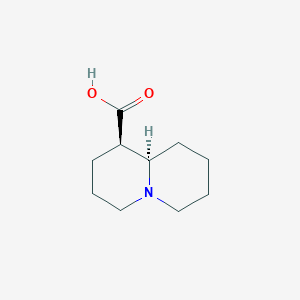

The pyrrolidine ring, which is a part of “2-Pyrrolidinecarbonyl chloride, 5-oxo-”, is a versatile scaffold for novel biologically active compounds . This suggests that “2-Pyrrolidinecarbonyl chloride, 5-oxo-” and its derivatives could have potential applications in drug discovery .

Relevant Papers The relevant papers retrieved discuss the use of the pyrrolidine ring in drug discovery . These papers highlight the versatility of the pyrrolidine ring as a scaffold for novel biologically active compounds .

properties

IUPAC Name |

5-oxopyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPSSGICDJKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495306 | |

| Record name | 5-Oxoprolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55478-53-0 | |

| Record name | 5-Oxoprolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)